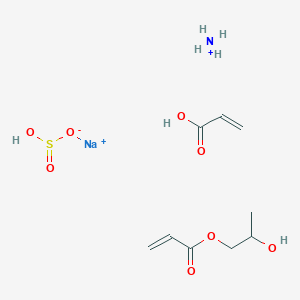
2-Propenoic acid, telomer with 2-hydroxypropyl 2-propenoate and sodium hydrogen sulfite, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s is a complex chemical compound used in various industrial and scientific applications. This compound is known for its unique properties and versatility, making it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s involves the telomerization of 2-propenoic acid with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite. The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt
- Other telomers of 2-propenoic acid with different functional groups and substituents
Uniqueness
What sets 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s apart is its unique combination of functional groups, which confer specific properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical and physical characteristics .
Properties
CAS No. |
100486-98-4 |
|---|---|
Molecular Formula |
C9H19NNaO8S+ |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
azanium;sodium;hydrogen sulfite;2-hydroxypropyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C3H4O2.H3N.Na.H2O3S/c1-3-6(8)9-4-5(2)7;1-2-3(4)5;;;1-4(2)3/h3,5,7H,1,4H2,2H3;2H,1H2,(H,4,5);1H3;;(H2,1,2,3)/q;;;+1; |
InChI Key |
LPEIRCOCZBHMHO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Isomeric SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Canonical SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Synonyms |
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


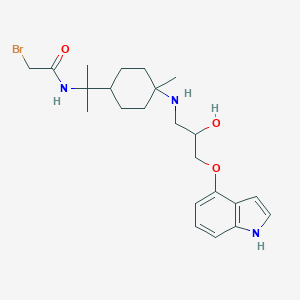
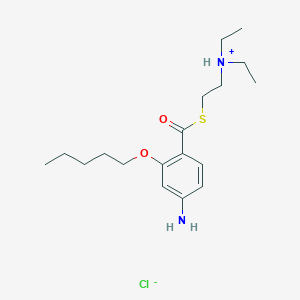
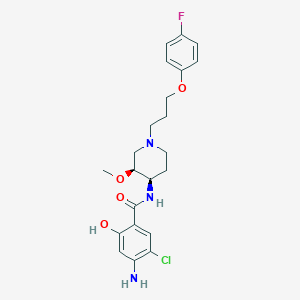
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B25542.png)
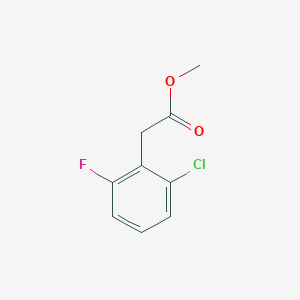
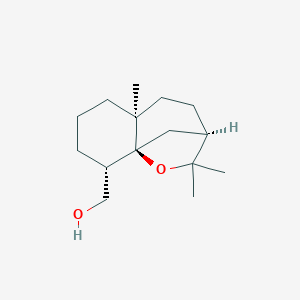
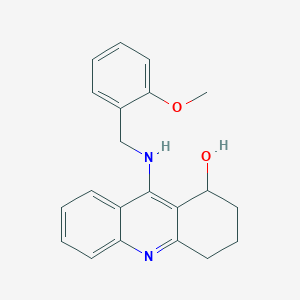
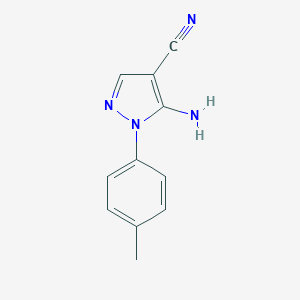
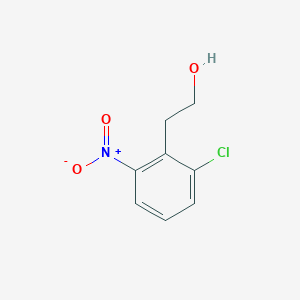
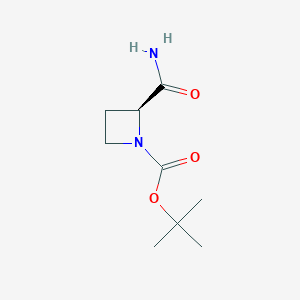
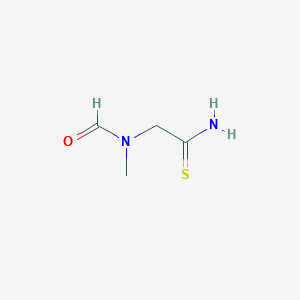
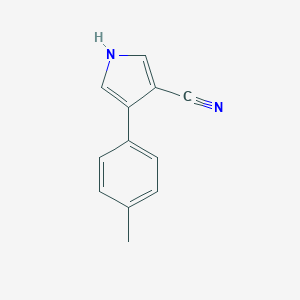
![1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-](/img/structure/B25556.png)
